1-ethylcycloheptane-1-carboxylic acid
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Overview
Description
1-ethylcycloheptane-1-carboxylic acid is an organic compound with the molecular formula C10H18O2. It is a derivative of cycloheptane, where an ethyl group and a carboxylic acid group are attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-ethylcycloheptane-1-carboxylic acid can be synthesized through several methods. One common approach involves the carboxylation of a Grignard reagent. The Grignard reagent, prepared from 1-ethylcycloheptane and magnesium in dry ether, reacts with carbon dioxide to form the carboxylic acid after acidic workup .
Another method involves the oxidation of 1-ethylcycloheptanol using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using environmentally friendly oxidants and catalysts to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-ethylcycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water under harsh conditions.
Reduction: The carboxylic acid can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Carbon dioxide (CO2) and water (H2O)
Reduction: 1-ethylcycloheptanol
Substitution: 1-ethylcycloheptane-1-carbonyl chloride
Scientific Research Applications
1-ethylcycloheptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of metabolic pathways involving carboxylic acids.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethylcycloheptane-1-carboxylic acid involves nucleophilic acyl substitution reactions. The carboxylic acid group can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparison with Similar Compounds
Similar Compounds
Cycloheptanecarboxylic acid: Lacks the ethyl group, making it less sterically hindered.
1-methylcycloheptane-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and physical properties.
Uniqueness
1-ethylcycloheptane-1-carboxylic acid is unique due to the presence of both an ethyl group and a carboxylic acid group on the same carbon atom, which influences its steric and electronic properties. This makes it a valuable compound for studying the effects of substituents on cycloheptane derivatives and for use in various synthetic applications.
Properties
CAS No. |
56470-95-2 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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